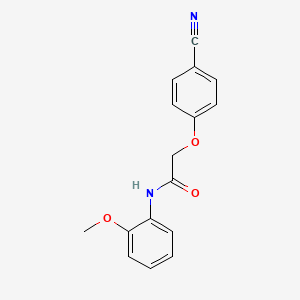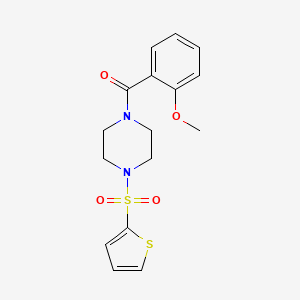
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide, also known as CMMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMMPA belongs to the class of amides and is a derivative of 2-(4-cyanophenoxy) acetic acid. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been found to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the expression of COX-2, leading to a reduction in inflammation. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has also been found to modulate the activity of GABA receptors, leading to a reduction in neuronal excitability. Additionally, 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of voltage-gated sodium channels, leading to a reduction in the generation and propagation of action potentials in neurons.
实验室实验的优点和局限性
One advantage of using 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its ability to modulate various signaling pathways in the body, making it a potential therapeutic agent for various diseases. However, one limitation of using 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
未来方向
There are several future directions for the research on 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide. One area of research is the evaluation of its potential therapeutic applications in various diseases, such as chronic pain, epilepsy, and inflammation. Another area of research is the development of new synthetic methods for the preparation of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide and its analogs. Additionally, further studies are needed to evaluate the potential toxicity and safety of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide before its use in clinical trials.
合成方法
The synthesis of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide involves the reaction between 2-(4-cyanophenoxy) acetic acid and 2-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds via an amide bond formation between the carboxylic acid group of 2-(4-cyanophenoxy) acetic acid and the amine group of 2-methoxyaniline. The resulting product is purified using column chromatography to obtain pure 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide.
科学研究应用
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been studied extensively for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
属性
IUPAC Name |
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-15-5-3-2-4-14(15)18-16(19)11-21-13-8-6-12(10-17)7-9-13/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXCCAEQDUHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)



![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)

![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)

![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)